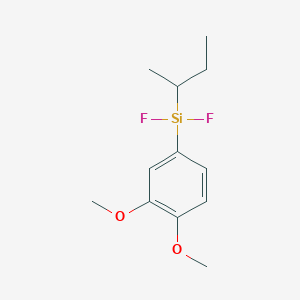
(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3,4-dimethoxyphenyl group, and two fluorine atoms attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane typically involves the reaction of a suitable organosilicon precursor with a 3,4-dimethoxyphenyl derivative. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include an inert atmosphere, moderate temperatures, and anhydrous solvents to prevent hydrolysis of the silicon-fluorine bonds.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the silicon atom. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may target the phenyl ring or the silicon-fluorine bonds. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkoxides, amines; reactions may require the presence of a base and are often conducted at elevated temperatures.
Major Products Formed:
Oxidation: Silanols or siloxanes, depending on the extent of oxidation.
Reduction: Silanes or partially reduced phenyl derivatives.
Substitution: New organosilicon compounds with different functional groups replacing the fluorine atoms.
科学研究应用
(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It can also serve as a reagent in cross-coupling reactions and other organic transformations.
Biology: Potential applications in the development of silicon-based bioactive molecules. Its unique structure may allow for interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its ability to form stable silicon-carbon bonds.
作用机制
The mechanism of action of (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane depends on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would require further experimental investigation.
相似化合物的比较
(Butan-2-yl)(3,4-dimethoxyphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine. It may exhibit different reactivity and stability.
(Butan-2-yl)(3,4-dimethoxyphenyl)trimethylsilane: Contains trimethylsilyl groups instead of difluorosilane. This compound may have different physical and chemical properties.
(Butan-2-yl)(3,4-dimethoxyphenyl)dimethylsilane: Similar to the trimethylsilane derivative but with two methyl groups. It may show variations in reactivity and applications.
Uniqueness: (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and stability. Fluorine atoms can enhance the compound’s resistance to hydrolysis and oxidation, making it suitable for applications where stability is crucial.
属性
CAS 编号 |
918446-92-1 |
|---|---|
分子式 |
C12H18F2O2Si |
分子量 |
260.35 g/mol |
IUPAC 名称 |
butan-2-yl-(3,4-dimethoxyphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2O2Si/c1-5-9(2)17(13,14)10-6-7-11(15-3)12(8-10)16-4/h6-9H,5H2,1-4H3 |
InChI 键 |
MDKVSRLUAFPADP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Si](C1=CC(=C(C=C1)OC)OC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
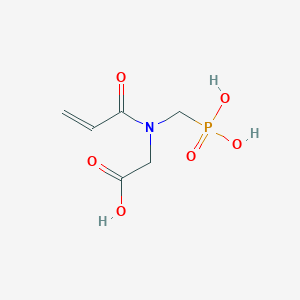
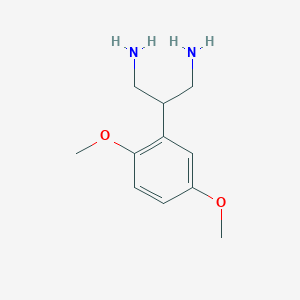
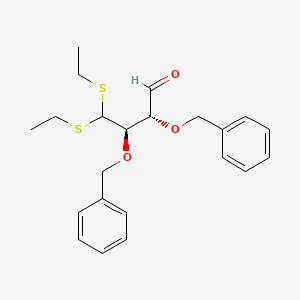
![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
silane](/img/structure/B14184981.png)
![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
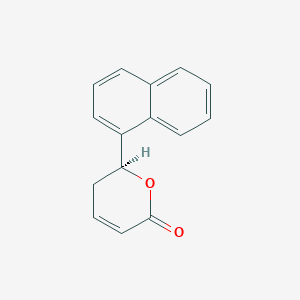

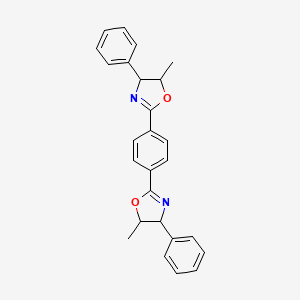
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)

